molecular formula C16H13ClN2O B13749273 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- CAS No. 340-54-5

4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-

Cat. No.: B13749273
CAS No.: 340-54-5
M. Wt: 284.74 g/mol
InChI Key: YGGVMFRFCYCREZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, features a quinazolinone core with specific substituents that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Substituents: The 2-methyl and 3-(2-chloro-p-tolyl) groups can be introduced through various substitution reactions, often involving halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the quinazolinone core or the substituents, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group is a common site for nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various quinazolinone derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- would depend on its specific biological activity. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific substituents on the compound may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-methyl-: Lacks the 3-(2-chloro-p-tolyl) group.

    4(3H)-Quinazolinone, 3-(2-chloro-phenyl)-2-methyl-: Similar structure but with a different aryl substituent.

    4(3H)-Quinazolinone, 3-(p-tolyl)-2-methyl-: Similar structure but without the chloro group.

Uniqueness

The presence of the 3-(2-chloro-p-tolyl) group in 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding to specific molecular targets, distinguishing it from other quinazolinone derivatives.

Properties

CAS No.

340-54-5

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-(2-chloro-4-methylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-10-7-8-15(13(17)9-10)19-11(2)18-14-6-4-3-5-12(14)16(19)20/h3-9H,1-2H3

InChI Key

YGGVMFRFCYCREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl

Origin of Product

United States

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